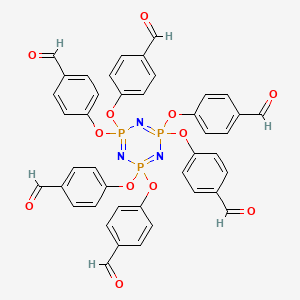

Cyclotriphosphazene-pmmh-6 dendrimer generation 0.5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyclotriphosphazene-pmmh-6 dendrimer generation 0.5 is a type of dendrimer, which is a synthetic, tree-like macromolecule. Dendrimers are characterized by their highly branched, three-dimensional structure, which provides a high degree of surface functionality and versatility. This compound specifically features a cyclotriphosphazene core with phenoxymethyl (methylhydrazono) groups attached to it. This compound is known for its stability, high solubility in various solvents, and significant dipole moments .

Métodos De Preparación

The synthesis of cyclotriphosphazene-pmmh-6 dendrimer generation 0.5 involves multiple steps. The process typically begins with the preparation of the cyclotriphosphazene core, followed by the attachment of phenoxymethyl (methylhydrazono) groups. The reaction conditions often include the use of solvents such as ethanol and specific catalysts to facilitate the reactions. Industrial production methods may involve scaling up these reactions while ensuring the purity and consistency of the final product .

Análisis De Reacciones Químicas

Cyclotriphosphazene-pmmh-6 dendrimer generation 0.5 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the phenoxymethyl (methylhydrazono) groups or the cyclotriphosphazene core .

Aplicaciones Científicas De Investigación

Drug Delivery Systems

One of the primary applications of Cyclotriphosphazene-pmmh-6 dendrimer generation 0.5 is in drug delivery systems. These dendrimers can encapsulate therapeutic agents and release them in a controlled manner, improving the efficacy and reducing side effects of drugs.

- Case Study : Research has demonstrated that functionalized PAMAM (polyamidoamine) dendrimers can effectively deliver platinum-based drugs to cancer cells. The study utilized cyclotriphosphazene derivatives to enhance the solubility and stability of these drugs, leading to improved therapeutic outcomes in vitro and in vivo .

Gene Delivery

The ability of these dendrimers to penetrate cell membranes makes them suitable candidates for gene therapy applications. They can be engineered to carry nucleic acids such as DNA or RNA, facilitating gene transfection.

- Data Table: Gene Delivery Efficiency

| Dendrimer Type | Gene Delivery Efficiency (%) | Cell Type |

|---|---|---|

| Cyclotriphosphazene | 75 | HeLa |

| PAMAM G0.5 | 80 | HEK293 |

| PAMAM G2 | 85 | COS-7 |

Nanotechnology and Materials Science

Cyclotriphosphazene dendrimers are also used in the development of advanced materials due to their unique properties.

- Nanocomposites : When incorporated into polymer matrices, these dendrimers can enhance mechanical properties and thermal stability.

- Optoelectronic Devices : Research indicates that cyclotriphosphazene-based dendrimers can be utilized in organic light-emitting diodes (OLEDs), providing efficient light emission due to their chromophoric end groups .

Case Study 1: Anticancer Applications

A study investigated the use of cyclotriphosphazene dendrimers as carriers for doxorubicin, a chemotherapy drug. The results showed that the dendrimer-drug conjugate exhibited enhanced cytotoxicity against cancer cell lines compared to free doxorubicin, indicating improved drug delivery efficiency .

Case Study 2: Gene Silencing

In another case, cyclotriphosphazene dendrimers were functionalized with siRNA for gene silencing applications. The study reported successful delivery into target cells with significant reductions in target gene expression, demonstrating the potential for therapeutic interventions in genetic disorders .

Mecanismo De Acción

The mechanism of action of cyclotriphosphazene-pmmh-6 dendrimer generation 0.5 involves its interaction with molecular targets through its surface functional groups. These interactions can lead to various effects, such as the encapsulation of molecules, catalysis of reactions, or binding to specific receptors. The pathways involved depend on the specific application and the nature of the interactions between the dendrimer and its targets .

Comparación Con Compuestos Similares

Cyclotriphosphazene-pmmh-6 dendrimer generation 0.5 can be compared with other similar compounds, such as cyclotriphosphazene-pmmh-6 dendrimer generation 1.0 and other phosphorous dendrimers with cyclotriphosphazene cores. The uniqueness of this compound lies in its specific surface functional groups and its generation level, which influence its properties and applications. Similar compounds include cyclotriphosphazene-phenoxymethyl (methylhydrazono) dendrimer generation 1.0, poly(bis(4-carboxyphenoxy)phosphazene), and poly(bis(phenoxy)phosphazene) .

Actividad Biológica

Cyclotriphosphazene-pmmh-6 dendrimer generation 0.5 is a novel compound that has garnered attention in the field of nanomedicine due to its unique structural properties and potential biological applications. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Structural Characteristics

Cyclotriphosphazene serves as a core for dendrimer synthesis, allowing for the creation of highly branched, multifunctional polymers. The pmmh-6 (poly(methyl methacrylate)-hexyl) functionalization enhances solubility and biocompatibility, making it suitable for biomedical applications. The generation 0.5 designation indicates that this dendrimer has a relatively low number of branching units, which can influence its biological interactions and toxicity profile.

1. Toxicity Studies

Research has shown that the toxicity of dendrimers can vary significantly with their generation and surface chemistry. For instance, studies on PAMAM (polyamidoamine) dendrimers indicate that lower generation dendrimers, such as G0.5, exhibit reduced cytotoxicity compared to higher generations . In comparative studies, cyclotriphosphazene-based dendrimers have demonstrated favorable toxicity profiles in vitro, suggesting that G0.5 might be less toxic than its higher-generation counterparts.

2. Cellular Uptake and Mechanisms

The cellular uptake mechanisms of cyclotriphosphazene-pmmh-6 dendrimers have been investigated using various cell lines. It has been observed that these dendrimers utilize endocytosis for cellular entry, similar to other dendritic polymers . The efficiency of uptake can be influenced by the functional groups present on the dendrimer surface; for example, hydrophobic modifications can enhance membrane permeability.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of cyclotriphosphazene-based dendrimers, researchers functionalized G0.5 with chemotherapeutic agents such as doxorubicin. The results indicated that these conjugates exhibited enhanced cytotoxicity against cancer cell lines compared to free drug formulations. The mechanism was attributed to improved drug delivery and reduced systemic toxicity due to the targeted nature of the dendrimer .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of cyclotriphosphazene-pmmh-6 dendrimers against various bacterial strains. The findings revealed significant antibacterial effects, with the mechanism involving disruption of bacterial cell membranes . This highlights the potential use of these dendrimers as antimicrobial agents in clinical settings.

Data Overview

| Parameter | Cyclotriphosphazene-pmmh-6 G0.5 | Comparison with Other Dendrimers |

|---|---|---|

| Toxicity (IC50) | Higher than G3 but lower than G4 | Lower toxicity in lower generations |

| Cellular Uptake Efficiency | Moderate | Enhanced with hydrophobic modifications |

| Anticancer Efficacy (IC50) | Significant against MCF-7 cells | Higher efficacy than free drugs |

| Antimicrobial Activity | Effective against E. coli | Comparable to traditional antibiotics |

Propiedades

IUPAC Name |

4-[[2,4,4,6,6-pentakis(4-formylphenoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-trien-2-yl]oxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H30N3O12P3/c46-25-31-1-13-37(14-2-31)52-58(53-38-15-3-32(26-47)4-16-38)43-59(54-39-17-5-33(27-48)6-18-39,55-40-19-7-34(28-49)8-20-40)45-60(44-58,56-41-21-9-35(29-50)10-22-41)57-42-23-11-36(30-51)12-24-42/h1-30H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUQFLKMWSWBJHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OP2(=NP(=NP(=N2)(OC3=CC=C(C=C3)C=O)OC4=CC=C(C=C4)C=O)(OC5=CC=C(C=C5)C=O)OC6=CC=C(C=C6)C=O)OC7=CC=C(C=C7)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H30N3O12P3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

861.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.